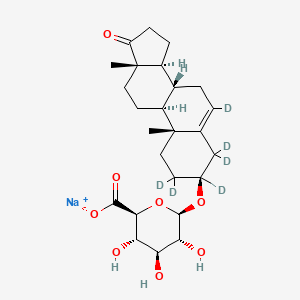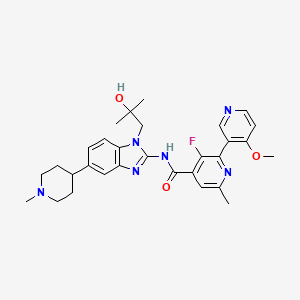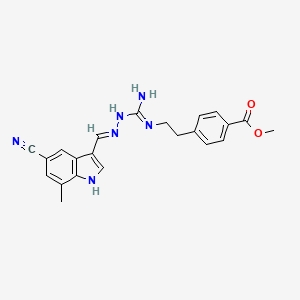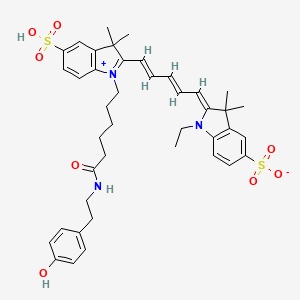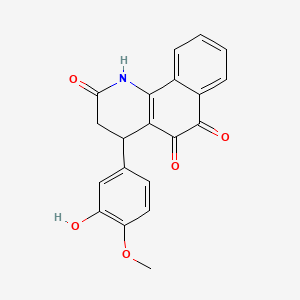
Antitumor agent-57
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitumor agent-57 is a novel compound that has shown significant potential in the treatment of various cancers. It is part of a new class of antitumor agents that target specific molecular pathways involved in cancer cell proliferation and survival. This compound has been the subject of extensive research due to its promising efficacy and relatively low toxicity compared to traditional chemotherapy agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-57 involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial step typically involves the preparation of a core structure, followed by functionalization to introduce specific substituents that enhance its antitumor activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure scalability and cost-effectiveness. This often involves the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity. The production process must also comply with stringent regulatory standards to ensure the safety and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
Antitumor agent-57 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents to prevent unwanted side reactions. Substitution reactions may be facilitated by the presence of catalysts or specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Scientific Research Applications
Antitumor agent-57 has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool for studying the mechanisms of chemical reactions and the development of new synthetic methodologies.
Biology: It is used to investigate the molecular pathways involved in cancer cell proliferation and apoptosis, providing insights into potential therapeutic targets.
Medicine: this compound is being explored as a potential treatment for various cancers, including breast, lung, and colon cancer. Its ability to selectively target cancer cells while sparing healthy cells makes it a promising candidate for clinical development.
Industry: The compound is also being investigated for its potential use in the development of new diagnostic tools and drug delivery systems.
Mechanism of Action
The mechanism of action of Antitumor agent-57 involves the inhibition of specific molecular targets that are critical for cancer cell survival. These targets may include enzymes involved in DNA replication, repair, and cell cycle regulation. By binding to these targets, this compound disrupts the normal functioning of cancer cells, leading to cell death. Additionally, the compound may activate immune responses that further enhance its antitumor effects.
Comparison with Similar Compounds
Antitumor agent-57 is unique in its ability to selectively target cancer cells while minimizing toxicity to healthy cells. This sets it apart from traditional chemotherapy agents, which often cause significant side effects due to their lack of specificity. Similar compounds include other targeted therapies such as tyrosine kinase inhibitors and immune checkpoint inhibitors. this compound offers distinct advantages in terms of its molecular targets and mechanisms of action, making it a valuable addition to the arsenal of anticancer therapies.
List of Similar Compounds
- Tyrosine kinase inhibitors
- Immune checkpoint inhibitors
- DNA topoisomerase inhibitors
- Proteasome inhibitors
Properties
Molecular Formula |
C20H15NO5 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
4-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-1H-benzo[h]quinoline-2,5,6-trione |
InChI |
InChI=1S/C20H15NO5/c1-26-15-7-6-10(8-14(15)22)13-9-16(23)21-18-11-4-2-3-5-12(11)19(24)20(25)17(13)18/h2-8,13,22H,9H2,1H3,(H,21,23) |
InChI Key |
IBTFQSVIHDBQJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2C(=O)C(=O)C4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


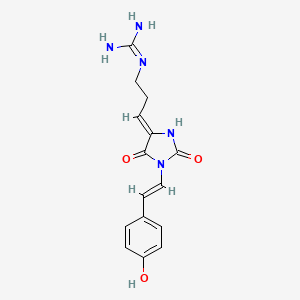

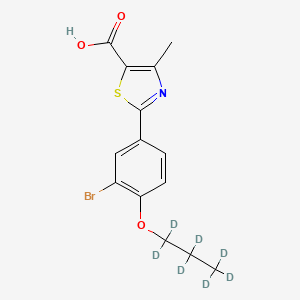
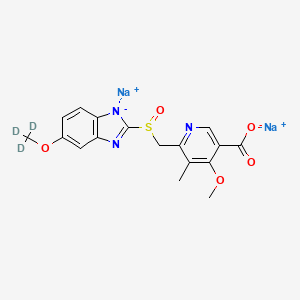
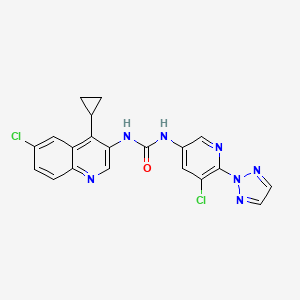
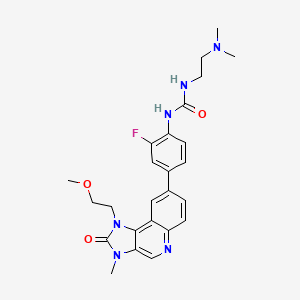
![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
